
Chlorhydrate de bunolol
Vue d'ensemble
Description
Le chlorhydrate de Bunolol est un antagoniste non sélectif des récepteurs bêta-adrénergiques. Il est principalement utilisé sous forme de gouttes oculaires pour traiter l'hypertension oculaire et le glaucome à angle ouvert. Le composé est connu pour sa capacité à réduire la pression intraoculaire en diminuant la production d'humeur aqueuse dans l'œil .
Applications De Recherche Scientifique
Ocular Applications
Management of Ocular Hypertension and Glaucoma
- Mechanism of Action : Levobunolol reduces intraocular pressure (IOP) by decreasing the production of aqueous humor through the blockade of beta-adrenergic receptors in the ciliary body. This action is crucial in treating conditions characterized by elevated IOP, such as glaucoma .
- Clinical Efficacy : Studies have shown that levobunolol can lower IOP by approximately 25-40% from baseline levels in patients with elevated IOP . The onset of action is rapid, typically within one hour, and effects can last up to 16 hours post-application .
- Formulation : Levobunolol is administered as an ophthalmic solution, available in concentrations such as 0.25% and 0.5% .
Pharmacokinetics
- Bioavailability : The bioavailability of levobunolol when applied topically is approximately 7.5% in rabbit models .
- Half-Life : The elimination half-life is around six hours, with renal excretion being the primary route of elimination .
Adverse Effects and Contraindications
While generally well-tolerated, levobunolol can cause side effects, including:
- Common Side Effects : Eye irritation (stinging or burning sensation), blepharoconjunctivitis, and keratitis .
- Systemic Effects : Due to potential absorption through the nasolacrimal duct, systemic side effects may include hypotension and bronchospasm, particularly in patients with pre-existing respiratory conditions .
Research Applications
Beyond its clinical use in glaucoma management, bunolol hydrochloride has been investigated for other potential applications:
- Superior Oblique Myokymia (SOM) : Research indicates that levobunolol may have utility in studying SOM, a condition characterized by involuntary eye movements .
- Neuroprotective Effects : Some studies suggest that beta-blockers may offer neuroprotective benefits in the context of retinal diseases, although more research is needed to substantiate these claims.
Case Studies and Clinical Trials
Numerous clinical trials have documented the efficacy of levobunolol in managing ocular conditions:
Mécanisme D'action
Mode of Action
Bunolol hydrochloride interacts with its targets, the β1 and β2 adrenergic receptors, by blocking their activity . This blockage leads to a reduction in the production of aqueous humor via the inhibition of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes .
Pharmacokinetics
The pharmacokinetic properties of Bunolol hydrochloride include its absorption, distribution, metabolism, and excretion (ADME). After topical application to the eye, Bunolol hydrochloride is absorbed and reaches the aqueous humor . It is metabolized into dihydrolevobunolol, an equally active metabolite . The onset of action is within 1 hour, and its effects can last up to 16 hours . Bunolol hydrochloride is primarily excreted through the renal system .
Result of Action
The molecular and cellular effects of Bunolol hydrochloride’s action primarily involve a reduction in intraocular pressure. By blocking the β1 and β2 adrenergic receptors, Bunolol hydrochloride reduces the production of aqueous humor, thereby decreasing intraocular pressure . This reduction in pressure can help manage conditions like ocular hypertension or open-angle glaucoma .
Action Environment
The action, efficacy, and stability of Bunolol hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. Bunolol hydrochloride may cause hypotension when combined with alpha blockers, calcium channel blockers, tricyclic antidepressants, and other drugs that lower blood pressure . It can also cause severe hypertension when combined with sympathomimetic drugs or MAO-A inhibitors, bradycardia when combined with antiarrhythmics or mefloquine, and hypoglycemia when combined with antidiabetic drugs such as insulin .
Analyse Biochimique
Biochemical Properties
Bunolol hydrochloride interacts with beta-1 adrenergic receptors . It is equally effective at β (1)- and β (2)-receptor sites . The nature of these interactions involves the blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes .
Cellular Effects
Bunolol hydrochloride influences cell function by reducing both elevated and normal intraocular pressure (IOP) in patients with or without glaucoma . In patients with elevated IOP, bunolol hydrochloride reduces mean IOP by approximately 25-40% from baseline .
Molecular Mechanism
The mechanism of action of bunolol hydrochloride in reducing IOP is not clearly defined, but it is believed to be due to a reduction of the production of aqueous humor via blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorhydrate de Bunolol peut être synthétisé par un procédé chimio-enzymatique. Le procédé implique l'utilisation de la lipase pour la résolution cinétique énantiosélective afin de produire de l'alcool et de l'ester énantiopurs à partir de l'alcool racémique correspondant. L'alcool énantiopur et l'ester désacétylé sont ensuite traités par de la tert-butylamine pour produire du Bunolol .
Méthodes de production industrielle : Dans les milieux industriels, la synthèse du this compound implique l'utilisation d'épichlorhydrine comme matière de départ. Le procédé comprend la formation d'intermédiaires éther glycidyliques, qui sont ensuite convertis en Bunolol énantiomérique par des réactions chimiques .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de Bunolol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses alcools correspondants.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont couramment utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du Bunolol, tels que les alcools, les cétones et les composés substitués .
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme étalon de référence en chimie analytique pour le développement de nouveaux bêta-bloquants.
Biologie : Le composé est étudié pour ses effets sur les récepteurs bêta-adrénergiques dans divers systèmes biologiques.
Médecine : Le this compound est utilisé dans le traitement de l'hypertension oculaire et du glaucome. Il fait également l'objet de recherches pour son utilisation potentielle dans les maladies cardiovasculaires.
5. Mécanisme d'action
Le this compound exerce ses effets en bloquant les récepteurs bêta-adrénergiques. Cette action réduit la production d'humeur aqueuse dans l'œil, ce qui diminue la pression intraoculaire. Le mécanisme du composé implique l'inhibition des augmentations stimulées par les catécholamines endogènes des concentrations d'adénosine monophosphate cyclique (AMP) au sein des processus ciliaires .
Composés similaires :
Timolol : Un autre bêta-bloquant non sélectif utilisé dans le traitement du glaucome.
Betaxolol : Un antagoniste sélectif des récepteurs bêta-1 adrénergiques utilisé à des fins similaires.
Carteolol : Un bêta-bloquant non sélectif avec une activité sympathomimétique intrinsèque.
Unicité : Le this compound est unique en raison de sa forte activité pharmacologique et de sa capacité à réduire considérablement la pression intraoculaire. Il est également connu pour sa synthèse énantiosélective, qui offre une grande pureté et une grande efficacité .
Comparaison Avec Des Composés Similaires
Timolol: Another non-selective beta-blocker used in the treatment of glaucoma.
Betaxolol: A selective beta-1 adrenergic receptor antagonist used for similar purposes.
Carteolol: A non-selective beta-blocker with intrinsic sympathomimetic activity.
Uniqueness: Bunolol Hydrochloride is unique due to its high pharmacological activity and its ability to significantly reduce intraocular pressure. It is also known for its enantioselective synthesis, which provides high purity and effectiveness .
Activité Biologique
Bunolol hydrochloride, also known as Levobunolol, is a potent beta-adrenergic antagonist primarily utilized in the management of elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension. This article delves into the biological activity of Bunolol, focusing on its pharmacological mechanisms, clinical efficacy, and relevant research findings.
Bunolol functions as a non-selective beta-adrenergic receptor blocker , inhibiting the action of catecholamines such as adrenaline and noradrenaline on both beta-1 and beta-2 adrenergic receptors. This blockade results in:
- Reduced Heart Rate : By inhibiting beta-1 receptors in the heart, Bunolol decreases cardiac output.
- Lowered Aqueous Humor Production : The drug effectively reduces IOP by decreasing the production of aqueous humor in the eye, making it particularly beneficial for glaucoma patients .
Pharmacological Profile
Bunolol exhibits a range of biological activities that can lead to various therapeutic effects and side effects:
-
Therapeutic Effects :
- Ocular Hypotensive Effect : Studies indicate that Bunolol significantly lowers IOP compared to other treatments, including timolol and various prostaglandin analogs .
- Cardiovascular Effects : While it decreases heart rate and can lower blood pressure, these effects are generally mild compared to other beta-blockers .
- Adverse Effects :
Comparative Efficacy
A comparative study between Bunolol and timolol demonstrated that both drugs effectively manage IOP in patients with chronic open-angle glaucoma. Over a 15-month period, both medications produced similar reductions in IOP, with mean decreases ranging from 6.8 to 7.6 mm Hg. Notably, neither medication was associated with significant ocular side effects .
Clinical Studies
- Long-term Control of IOP :
- Meta-analysis :
Pharmacokinetics
The pharmacokinetic profile of Bunolol reveals rapid absorption and metabolism:
- After administration of a single oral dose (3 mg), peak plasma levels were observed within one hour.
- The drug is primarily excreted via urine (78% within four days), with a half-life ranging from approximately 6.1 hours for Bunolol to 17.4 hours for its active metabolite dihydrobunolol .
Summary Table: Comparative Analysis of Beta-Blockers
Compound Name | Selectivity | Primary Use | Unique Features |
---|---|---|---|
Bunolol | Non-selective | Glaucoma | Effective in lowering IOP; minimal respiratory side effects |
Timolol | Non-selective | Glaucoma | First-line treatment; similar efficacy to Bunolol |
Atenolol | Selective | Hypertension | More selective for beta-1 receptors |
Propranolol | Non-selective | Hypertension, anxiety | First non-selective beta-blocker introduced |
Propriétés
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTDOBSIBZKFCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953855 | |
Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31969-05-8, 27912-14-7 | |
Record name | Bunolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31969-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bunolol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031969058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | levobunolol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUNOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0Q9J8634Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.